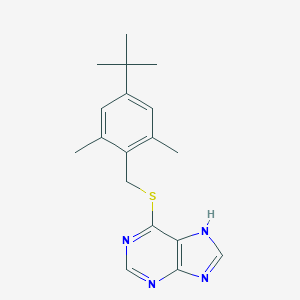![molecular formula C23H25N3O3S2 B282832 N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide](/img/structure/B282832.png)
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) family proteins. It has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide selectively binds to BCL-2, BCL-XL, and BCL-W, which are anti-apoptotic members of the BCL-2 family. By binding to these proteins, N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide releases pro-apoptotic proteins such as BAK and BAX, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. However, N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has limited activity against certain types of cancer cells that overexpress MCL-1, another anti-apoptotic member of the BCL-2 family.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-characterized mechanism of action. However, N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has limitations in terms of its selectivity and efficacy against certain types of cancer cells.
Orientations Futures
There are several future directions for the development of N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide and related compounds. One direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide. Finally, the combination of N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide with other targeted therapies, such as immunotherapy, may enhance its efficacy in cancer therapy.
Méthodes De Synthèse
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide can be synthesized through a multi-step process that involves the condensation of 4-acetylphenylamine and 6-(butanoylamino)-1,3-benzothiazole-2-thiol, followed by the addition of butyric anhydride and purification through column chromatography. The final product is obtained as a white powder.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has been widely studied for its potential use in cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(4-acetylphenyl)-2-{[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}butanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
Formule moléculaire |
C23H25N3O3S2 |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-[[6-(butanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-4-6-21(28)24-17-11-12-18-20(13-17)31-23(26-18)30-19(5-2)22(29)25-16-9-7-15(8-10-16)14(3)27/h7-13,19H,4-6H2,1-3H3,(H,24,28)(H,25,29) |
Clé InChI |
NPIXHXLATGJUQP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SC(CC)C(=O)NC3=CC=C(C=C3)C(=O)C |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)SC(CC)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282749.png)
![4-fluoro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282752.png)

![N-(2-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B282755.png)
![N-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B282756.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B282765.png)
![N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B282767.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282769.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B282770.png)
![N-(2-ethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B282773.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)